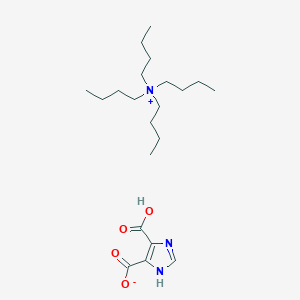![molecular formula C20H14N2O2S B14230864 9-[(4-Nitrophenyl)methylsulfanyl]acridine CAS No. 827303-14-0](/img/structure/B14230864.png)
9-[(4-Nitrophenyl)methylsulfanyl]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(4-Nitrophenyl)methylsulfanyl]acridine is an organic compound that belongs to the acridine family. Acridines are heterocyclic compounds containing nitrogen and are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This particular compound features a nitrophenyl group attached to the acridine core via a methylsulfanyl linkage, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Nitrophenyl)methylsulfanyl]acridine typically involves the reaction of 4-nitrobenzyl chloride with 9-thioacridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9-[(4-Nitrophenyl)methylsulfanyl]acridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-[(4-Nitrophenyl)methylsulfanyl]acridine has several applications in scientific research:
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins, making it a candidate for studying molecular recognition and binding.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties due to its ability to intercalate with DNA and inhibit enzymatic activities.
Industry: Utilized in the development of fluorescent probes and dyes for imaging and diagnostic applications.
Mécanisme D'action
The mechanism of action of 9-[(4-Nitrophenyl)methylsulfanyl]acridine involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound may generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and nucleic acid stain.
Amsacrine: An acridine derivative used as an anticancer agent due to its ability to inhibit topoisomerase II.
Proflavine: Another acridine derivative with antimicrobial properties and used as a disinfectant.
Uniqueness
9-[(4-Nitrophenyl)methylsulfanyl]acridine is unique due to the presence of the nitrophenyl and methylsulfanyl groups, which impart distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
827303-14-0 |
|---|---|
Formule moléculaire |
C20H14N2O2S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
9-[(4-nitrophenyl)methylsulfanyl]acridine |
InChI |
InChI=1S/C20H14N2O2S/c23-22(24)15-11-9-14(10-12-15)13-25-20-16-5-1-3-7-18(16)21-19-8-4-2-6-17(19)20/h1-12H,13H2 |
Clé InChI |
XRDHPTAGFMXWFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)

![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
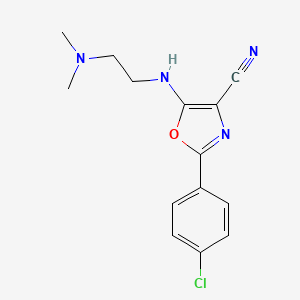
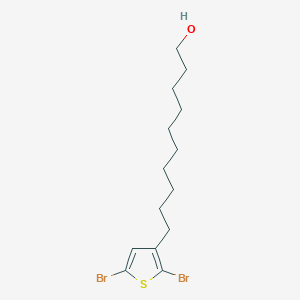


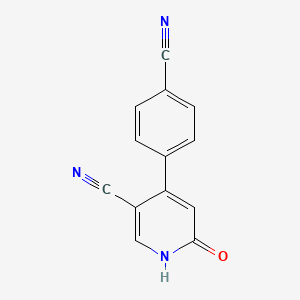
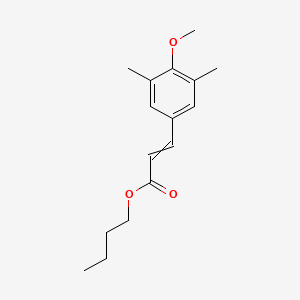
![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
